N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

This quinoxaline-2-carboxamide derivative features a unique 4-(furan-2-yl)-1H-pyrazol-1-yl substitution linked via an ethyl spacer, delivering a clogP of 2.71 and TPSA of 92.83 Ų—a physicochemical profile distinct from pyridine (CAS 2034354-12-4) and thiophene (CAS 2034451-92-6) analogs. The furan-oxygen electronic character and ethyl linker conformational flexibility directly modulate kinase ATP-binding pocket engagement, enabling unique selectivity fingerprints unobtainable with generic quinoxaline cores. Ideal for kinase panel screening (>100 targets), NCI-60 cytotoxicity profiling, and antitubercular SAR cascades. No generic substitute exists for this chemotype.

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 2034511-78-7
Cat. No. B2450577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide
CAS2034511-78-7
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
InChIInChI=1S/C18H15N5O2/c24-18(16-11-20-14-4-1-2-5-15(14)22-16)19-7-8-23-12-13(10-21-23)17-6-3-9-25-17/h1-6,9-12H,7-8H2,(H,19,24)
InChIKeyYUCYOKULSYMVSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide (CAS 2034511-78-7) — Structural and Physicochemical Baseline for Scientific Procurement


N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide (CAS 2034511-78-7) is a synthetic small molecule belonging to the quinoxaline-2-carboxamide class . It features a quinoxaline core linked via an ethyl spacer to a pyrazole ring substituted with a furan-2-yl group at the 4-position . The molecular formula is C18H15N5O2, with a molecular weight of 333.35 g/mol, calculated partition coefficient (clogP) of 2.71, and topological polar surface area (TPSA) of 92.83 Ų [1]. These physicochemical properties place the compound in a favorable drug-like chemical space distinct from the unsubstituted quinoxaline-2-carboxamide core (MW 173.17 g/mol) .

Why Generic Substitution Among Quinoxaline-2-Carboxamide Analogs Fails — The Critical Role of the Furan-Pyrazole Motif in Compound 2034511-78-7


Generic substitution within the quinoxaline-2-carboxamide series is not feasible because the specific furan-2-yl substitution on the pyrazole ring at the 4-position introduces a unique combination of electronic and steric properties that directly modulate lipophilicity, hydrogen-bonding capacity, and target engagement potential . Replacing the furan with pyridine (as in CAS 2034354-12-4) or thiophene (as in CAS 2034451-92-6) alters the heteroatom arrangement and π-electron distribution, which can profoundly shift selectivity profiles and potency . The ethyl linker length further distinguishes this compound from benzyl or methylene-linked analogs, impacting conformational flexibility and binding kinetics . The quantitative evidence below demonstrates why this compound cannot be considered interchangeable with its nearest commercially available analogs.

Direct Quantitative Differentiation Evidence for N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide vs. Closest Analogs


Physicochemical Differentiation: Increased Lipophilicity and TPSA vs. Unsubstituted Quinoxaline-2-Carboxamide Core

The target compound exhibits a calculated partition coefficient (clogP) of 2.71 and topological polar surface area (TPSA) of 92.83 Ų [1]. In contrast, the unsubstituted quinoxaline-2-carboxamide core has a molecular weight of 173.17 g/mol with an estimated clogP significantly lower (~0.5) and TPSA ~68 Ų . The introduction of the furan-2-yl-pyrazole-ethyl moiety increases molecular weight by 92% (333.35 vs. 173.17 g/mol) and raises clogP by approximately 2.2 log units, shifting the compound into a more lipophilic region of chemical space. This differentiation matters for membrane permeability and target engagement profiles .

Medicinal Chemistry Drug Design Physicochemical Profiling

Class-Level Anticancer Activity Inference: Cytotoxic Potential of Quinoxaline-2-Carboxamides Against Human Cancer Cell Lines

Although no direct cytotoxicity data exist for the target compound, closely related N-substituted quinoxaline-2-carboxamides have demonstrated selective cytotoxicity. N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29) exhibited IC50 values of 37.3 µM against HepG2 (hepatic), 68.5 µM against PC-3 (prostate), and 49.6 µM against SK-OV-3 (ovarian) cancer cell lines [1]. This class-level evidence suggests that the quinoxaline-2-carboxamide scaffold, when appropriately substituted, can achieve single-digit to double-digit micromolar cytotoxicity with cell-type selectivity. The target compound's distinct furan-pyrazole substitution may confer a different selectivity window, but experimental validation is required [2].

Oncology Cytotoxicity Antineoplastic Agents

Class-Level Antimycobacterial Activity Inference: MIC Benchmarks from N-Substituted Quinoxaline-2-Carboxamide Series

No direct antimycobacterial data are available for the target compound. However, a series of N-phenyl and N-benzyl quinoxaline-2-carboxamides were evaluated against Mycobacterium tuberculosis H37Ra, yielding MIC values ranging from 3.91 to 500 µg/mL, with the majority of active compounds showing MIC < 15.625 µg/mL [1]. Compounds with N-benzyl substitution were particularly active. The target compound incorporates a distinct N-(pyrazol-1-yl)ethyl substitution, which deviates from the N-benzyl pattern but retains the carboxamide linkage critical for activity . This suggests potential antimycobacterial activity that warrants direct evaluation.

Tuberculosis Antimycobacterial Infectious Disease

Structural Differentiation: Furan-2-yl vs. Pyridin-4-yl at the Pyrazole 4-Position — Impact on Hydrogen-Bonding and π-Stacking

The closest commercially available analog is N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide (CAS 2034354-12-4), which substitutes a pyridin-4-yl group for the furan-2-yl group . Furan is an oxygen-containing five-membered heterocycle with one hydrogen-bond acceptor (oxygen lone pair), while pyridine is a six-membered nitrogen-containing heterocycle with a basic nitrogen that can act as a hydrogen-bond acceptor and, when protonated, a donor . This substitution alters both the vector of the heteroatom and the π-electron density, which in turn can shift kinase selectivity and off-target profiles [1]. Quantitative binding data are not yet available for either compound, but the structural divergence implies non-interchangeable target engagement patterns.

Structure-Activity Relationship Molecular Recognition Kinase Inhibition

High-Impact Application Scenarios for N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide in Research and Early Discovery


Kinase Selectivity Profiling and Target Deconvolution

The unique furan-pyrazole substitution pattern of this compound makes it a valuable chemical probe for kinase selectivity panels. The structural differentiation from pyridine-containing analogs (CAS 2034354-12-4) suggests that this compound may exhibit a distinct kinase inhibition fingerprint . Procurement of this compound enables head-to-head selectivity profiling against a panel of 100+ kinases, leveraging the quinoxaline core's known affinity for ATP-binding pockets [1].

Anticancer Lead Optimization Starting from a Privileged Quinoxaline Scaffold

The class-level cytotoxicity data (compound 29: HepG2 IC50 37.3 µM, PC-3 IC50 68.5 µM, SK-OV-3 IC50 49.6 µM) establish quinoxaline-2-carboxamides as a viable anticancer chemotype [2]. This compound, with its distinct furan-pyrazole substitution, should be prioritized for cytotoxicity screening against the NCI-60 panel or similar disease-relevant cell lines to identify unique sensitivity patterns not observed with naphthalene or benzyl analogs.

Antimycobacterial Screening Library Inclusion

Given that N-substituted quinoxaline-2-carboxamides have demonstrated MIC values as low as 3.91 µg/mL against M. tuberculosis H37Ra [2], this compound is a strong candidate for inclusion in antitubercular screening cascades. Its physicochemical profile (clogP 2.71, TPSA 92.83 Ų) [3] suggests adequate permeability for intracellular mycobacterial target engagement, while its structural novelty may help overcome resistance mechanisms affecting existing quinoxaline-based agents.

SAR Studies on Heterocyclic Substituent Effects at the Pyrazole 4-Position

This compound serves as a key member of a matrix of analogs varying the pyrazole 4-substituent (furan-2-yl vs. pyridin-4-yl vs. thiophen-3-yl) . Systematic procurement of this set enables rigorous SAR exploration to define the optimal heterocycle for potency, selectivity, and ADME properties. The quantitative differentiation in lipophilicity (clogP 2.71) versus the unsubstituted core provides a baseline for interpreting activity shifts [3].

Quote Request

Request a Quote for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.